molecular formula C14H18N2O3S B14624073 N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide CAS No. 56753-53-8

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide

Katalognummer: B14624073
CAS-Nummer: 56753-53-8
Molekulargewicht: 294.37 g/mol
InChI-Schlüssel: NBILFCYXZPNFDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a phenylethenesulfonyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid to form the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, followed by subsequent functionalization to introduce the phenylethenesulfonyl and carboxamide groups .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: The phenylethenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is unique due to the presence of both the phenylethenesulfonyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from simpler analogs .

Eigenschaften

CAS-Nummer

56753-53-8

Molekularformel

C14H18N2O3S

Molekulargewicht

294.37 g/mol

IUPAC-Name

N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H18N2O3S/c17-14(16-10-5-2-6-11-16)15-20(18,19)12-9-13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H,15,17)

InChI-Schlüssel

NBILFCYXZPNFDR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.